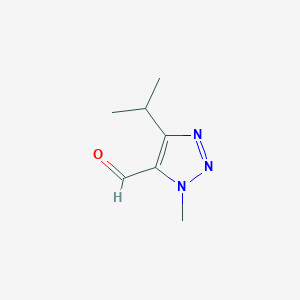
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position, an isopropyl group at the fourth position, and a formyl group at the fifth position of the triazole ring. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The formyl group can then be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the triazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.
Condensation: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of enzymes and other proteins. The formyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the inhibition or activation of their function.
Comparación Con Compuestos Similares
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the formyl group at a different position.
4-Isopropyl-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but with the isopropyl group at a different position.
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-methyl-5-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-5(2)7-6(4-11)10(3)9-8-7/h4-5H,1-3H3 |
Clave InChI |
LVFKXDRLFFVHEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(N=N1)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


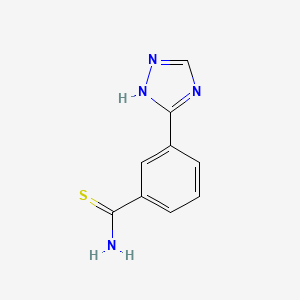
![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)
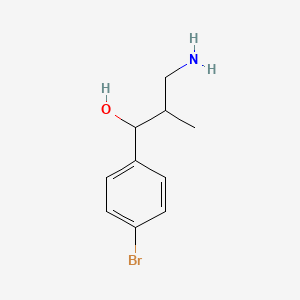
![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)
![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)
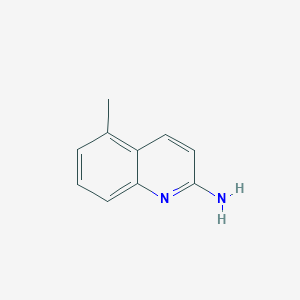
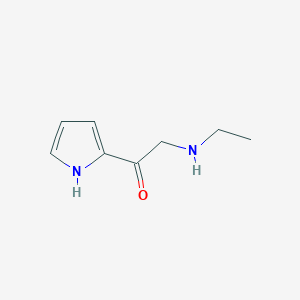
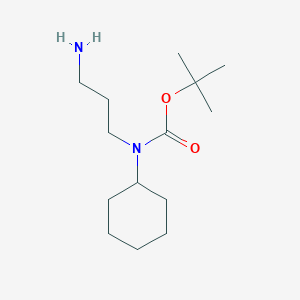
![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
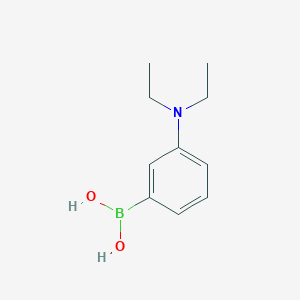
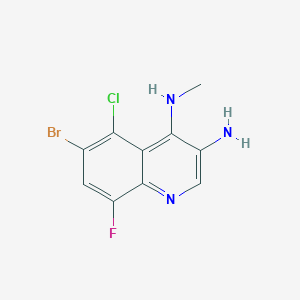
![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)
